4-[Hydroxy(methyl)amino]benzaldehyde
CAS No.:
Cat. No.: VC13305270
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol
* For research use only. Not for human or veterinary use.
![4-[Hydroxy(methyl)amino]benzaldehyde -](/images/structure/VC13305270.png)
Specification
Molecular Formula | C8H9NO2 |
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Molecular Weight | 151.16 g/mol |
IUPAC Name | 4-[hydroxy(methyl)amino]benzaldehyde |
Standard InChI | InChI=1S/C8H9NO2/c1-9(11)8-4-2-7(6-10)3-5-8/h2-6,11H,1H3 |
Standard InChI Key | AGYYDHTUGPTOLD-UHFFFAOYSA-N |
SMILES | CN(C1=CC=C(C=C1)C=O)O |
Canonical SMILES | CN(C1=CC=C(C=C1)C=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
IUPAC Name and SMILES Notation
Structural Features
The compound consists of a benzaldehyde core with a hydroxy(methyl)amino group (-N(CH₃)OH) at the 4-position. This substituent introduces both hydrogen-bonding capacity (via the hydroxyl group) and steric effects (via the methyl group), influencing its reactivity and interactions with biological targets.
Synthesis and Production
Industrial-Scale Production
Industrial methods may involve:
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Catalytic Optimization: Use of phase-transfer catalysts or microwaves to enhance reaction efficiency.
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Purification Techniques: Recrystallization from ethanol or chromatography for high-purity yields .
Physicochemical Properties
Physical State and Solubility
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Appearance: Light yellow to off-white crystalline solid (inferred from analogs like 4-(dimethylamino)benzaldehyde) .
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Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol or methanol .
Thermal Properties
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Melting Point: Estimated range: 70–80°C (based on structural analogs) .
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Stability: Susceptible to oxidation at the aldehyde group; storage under inert atmosphere recommended.
Applications in Research and Industry
Pharmaceutical Intermediates
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Schiff Base Formation: The aldehyde group reacts with primary amines to form Schiff bases, critical in drug design (e.g., antimicrobial agents) .
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Enzyme Inhibition: Structural analogs like 4-(diethylamino)benzaldehyde (DEAB) inhibit aldehyde dehydrogenases (ALDHs), suggesting potential anticancer applications .
Material Science
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Ligand in Catalysis: The hydroxy and amino groups enable coordination with metal ions, useful in homogeneous catalysis .
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Polymer Synthesis: Serves as a monomer for photocurable resins or ion-exchange membranes .
Analytical Chemistry
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Fluorescent Probes: Derivatives with conjugated π-systems are explored as sensors for metal ions or biomolecules .
Biological Activity and Mechanisms
Biochemical Interactions
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ALDH Inhibition: The compound may act as a substrate or inhibitor for ALDH isoforms, similar to DEAB, impacting cellular detoxification pathways .
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Redox Activity: The aldehyde group participates in oxidation-reduction reactions, influencing metabolic pathways .
Comparison with Structural Analogs
Compound | Key Differences | Applications |
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4-Aminobenzaldehyde | Lacks methyl and hydroxyl groups | Dye synthesis, corrosion inhibition |
4-(Dimethylamino)benzaldehyde | Methyl groups instead of hydroxy-methyl | Microbiology (indole detection) |
DEAB | Diethylamino substituent | ALDH inhibition, cancer research |
Future Research Directions
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Synthetic Optimization: Develop greener catalysts (e.g., biocatalysts) for sustainable production.
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Biological Screening: Evaluate anticancer, antimicrobial, and anti-inflammatory activities in vitro and in vivo.
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Material Applications: Explore use in conductive polymers or metal-organic frameworks (MOFs).
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